molecular formula C12H16FNO B2982455 N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine CAS No. 1554168-99-8

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine

Cat. No.: B2982455
CAS No.: 1554168-99-8
M. Wt: 209.264
InChI Key: LTLBEMNXVNAHRY-UHFFFAOYSA-N
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Description

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of coumarin derivatives can vary widely depending on their specific structure and the biological system in which they are acting . They have been tested for a variety of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

The future directions in the research and development of coumarin derivatives are likely to continue to focus on the synthesis of new derivatives with enhanced biological properties, the development of greener and more efficient synthesis methods, and further investigations into their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, bases like potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine
  • N-Ethyl-6-fluoro-3,4-dihydro-2H-chromen-4-amine
  • 8-Methyl-3,4-dihydro-2H-chromen-4-amine

Uniqueness

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine is unique due to the presence of both the ethyl and fluorine substituents, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance its stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-3-14-11-4-5-15-12-8(2)6-9(13)7-10(11)12/h6-7,11,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLBEMNXVNAHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOC2=C1C=C(C=C2C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554168-99-8
Record name N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
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